molecular formula C7H7BrFNO3S B2417801 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1303889-98-6

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2417801
CAS No.: 1303889-98-6
M. Wt: 284.1
InChI Key: ORXKCNHKUCAFNN-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1303889-98-6 . It has a molecular weight of 284.11 and its molecular formula is C7H7BrFNO3S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Inhibition of Tumor-Associated Isozyme IX

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide shows potential in inhibiting the tumor-associated isozyme carbonic anhydrase IX. It's part of a study on halogenated sulfonamides as inhibitors, suggesting applications as antitumor agents (Ilies et al., 2003).

CCR4 Receptor Antagonist

This compound was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. It serves as a starting point for developing bioavailable CCR4 receptor antagonist drugs, potentially useful in various therapeutic applications (Kindon et al., 2017).

Efficient Synthesis in Drug Development

The compound plays a role in the efficient synthesis of related chemicals, contributing to the development of drugs that act as antagonists for dopamine D2 and D3 and serotonin-3 receptors (Hirokawa et al., 2000).

Development of Photosensitizers for Cancer Treatment

It's involved in the synthesis of new zinc phthalocyanine derivatives with potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Binding to the Colchicine Site of Tubulin

The compound is part of a study on sulfonamide drugs that bind to the colchicine site of tubulin, indicating potential in disrupting tubulin polymerization for cancer treatment (Banerjee et al., 2005).

Use in Gas-Liquid Chromatography

It's used in the preparation of derivatives for gas-liquid chromatography, enhancing the chromatographic analysis of primary sulfonamides (Vandenheuvel & Gruber, 1975).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKCNHKUCAFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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